3-Propylsulfonyl-1-thiophen-2-ylpropan-1-one
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Overview
Description
3-Propylsulfonyl-1-thiophen-2-ylpropan-1-one: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylsulfonyl-1-thiophen-2-ylpropan-1-one typically involves the introduction of a propylsulfonyl group to a thiophene ring. One common method is the condensation reaction, where thiophene derivatives are reacted with propylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Propylsulfonyl-1-thiophen-2-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Propylsulfonyl-1-thiophen-2-ylpropan-1-one is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic properties. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Propylsulfonyl-1-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Thiophene: The parent compound, which is a simple five-membered ring containing sulfur.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 3-Propylsulfonyl-1-thiophen-2-ylpropan-1-one is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility and reactivity, making it more versatile for various applications compared to its simpler counterparts .
Properties
CAS No. |
75910-26-8 |
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Molecular Formula |
C10H14O3S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3-propylsulfonyl-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C10H14O3S2/c1-2-7-15(12,13)8-5-9(11)10-4-3-6-14-10/h3-4,6H,2,5,7-8H2,1H3 |
InChI Key |
GAYFAIOANANBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)CCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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